molecular formula C18H20BrNO4 B11671511 Dimethyl 4-(2-bromophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(2-bromophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11671511
M. Wt: 394.3 g/mol
InChI Key: FGRNSTBXGCLTKJ-UHFFFAOYSA-N
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Description

Dimethyl 4-(2-bromophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the class of dihydropyridines Dihydropyridines are known for their wide range of biological activities, particularly as calcium channel blockers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(2-bromophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch reaction, which is a multicomponent reaction. The reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The specific conditions for the synthesis of this compound include:

    Reactants: 2-bromobenzaldehyde, methyl acetoacetate, and ammonium acetate.

    Solvent: Ethanol or methanol.

    Temperature: Reflux conditions (around 78-80°C).

    Time: Several hours to complete the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch reactors: For controlled reaction conditions.

    Purification: Using recrystallization or chromatography techniques to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(2-bromophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted dihydropyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 4-(2-bromophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a calcium channel blocker, which can influence cellular processes.

    Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases due to its calcium channel blocking properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Dimethyl 4-(2-bromophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. The compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to a decrease in intracellular calcium levels, resulting in relaxation of smooth muscle cells and vasodilation. The molecular targets include the α1 subunit of the L-type calcium channels, and the pathways involved are related to calcium signaling and muscle contraction.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A widely used antihypertensive agent.

    Felodipine: Known for its long-acting effects in treating hypertension.

Uniqueness

Dimethyl 4-(2-bromophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to the presence of the bromine atom, which can be further functionalized to create a variety of derivatives. This makes it a versatile compound for synthetic chemists and researchers exploring new therapeutic agents.

Properties

Molecular Formula

C18H20BrNO4

Molecular Weight

394.3 g/mol

IUPAC Name

dimethyl 4-(2-bromophenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C18H20BrNO4/c1-10-14(17(21)23-4)16(12-8-6-7-9-13(12)19)15(18(22)24-5)11(2)20(10)3/h6-9,16H,1-5H3

InChI Key

FGRNSTBXGCLTKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC=CC=C2Br)C(=O)OC

Origin of Product

United States

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